molecular formula C11H12ClN3 B1407302 2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile CAS No. 1553590-53-6

2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B1407302
CAS No.: 1553590-53-6
M. Wt: 221.68 g/mol
InChI Key: LDESCXZOMPRXTQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, a piperidinyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile typically involves the nucleophilic substitution reaction of 2,6-dichloropyridine with piperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution reactions: The piperidinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile has several scientific research applications, including:

    Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material science: The compound can be utilized in the development of advanced materials with specific properties.

    Biological studies: It serves as a tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(morpholin-4-yl)pyridine-4-carbonitrile
  • 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile
  • 2-Chloro-6-(azepan-1-yl)pyridine-4-carbonitrile

Uniqueness

2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile is unique due to the presence of the piperidinyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can be used to design and synthesize novel therapeutic agents.

Properties

IUPAC Name

2-chloro-6-piperidin-1-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-6-9(8-13)7-11(14-10)15-4-2-1-3-5-15/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDESCXZOMPRXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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